Sulfaethidole sodium

Description

The exact mass of the compound Sulfaethidole sodium is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46052. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sulfaethidole sodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfaethidole sodium including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(4-aminophenyl)sulfonyl-(5-ethyl-1,3,4-thiadiazol-2-yl)azanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N4O2S2.Na/c1-2-9-12-13-10(17-9)14-18(15,16)8-5-3-7(11)4-6-8;/h3-6H,2,11H2,1H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGKCAXBCXJYCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N4NaO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94-19-9 (Parent) |

Source

|

| Record name | Sodium ethazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1904-95-6 |

Source

|

| Record name | Sodium ethazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULFAETHIDOLE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/389JVK194W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A Technical Guide to the Mechanism of Action of Sulfaethidole Sodium

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanism of action of sulfaethidole sodium, a member of the sulfonamide class of antibiotics. It details the specific biochemical pathway targeted, presents available quantitative data on its antibacterial efficacy, and outlines the standard experimental protocols used to characterize its activity.

Core Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

Sulfaethidole, like all sulfonamide antibiotics, exerts its bacteriostatic effect by acting as a competitive antagonist in the bacterial folic acid (vitamin B9) synthesis pathway.[1][2] Bacteria, unlike humans, cannot uptake folate from their environment and must synthesize it de novo.[3] This metabolic pathway is therefore an ideal target for selective toxicity.

The core mechanism involves the following key steps:

-

Target Enzyme: Sulfaethidole specifically targets dihydropteroate synthase (DHPS), a crucial enzyme in the folate pathway.[1][4]

-

Substrate Mimicry: The molecular structure of sulfaethidole is highly similar to that of para-aminobenzoic acid (PABA), the natural substrate for the DHPS enzyme.[2]

-

Competitive Inhibition: Due to this structural similarity, sulfaethidole competes with PABA for the active site of the DHPS enzyme.[1][5] When sulfaethidole binds to the enzyme, it prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).[6]

-

Pathway Disruption: This binding event blocks the synthesis of 7,8-dihydropteroate, a direct precursor to dihydrofolic acid (DHF).[3] The subsequent lack of DHF and its reduced form, tetrahydrofolate (THF), halts the synthesis of essential purines, thymidine, and certain amino acids.[7]

-

Bacteriostatic Outcome: Without these essential building blocks for DNA, RNA, and proteins, bacterial cells are unable to grow and divide, resulting in the inhibition of the bacterial population's growth (bacteriostasis).[3]

This mechanism's selective toxicity is a key advantage, as mammalian cells do not possess the DHPS enzyme and instead acquire folate through their diet, leaving them unaffected by the drug's action.[3]

Signaling Pathway Visualization

The following diagram illustrates the bacterial folic acid synthesis pathway and the specific point of inhibition by Sulfaethidole Sodium.

References

- 1. Buy Sulfaethidole | 94-19-9 [smolecule.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 4. gosset.ai [gosset.ai]

- 5. Sulfamethizole | C9H10N4O2S2 | CID 5328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

In-Depth Technical Guide: The Antibacterial Spectrum of Sulfaethidole Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfaethidole is a sulfonamide antibiotic with a broad spectrum of activity against a range of Gram-positive and Gram-negative bacteria. As with other sulfonamides, its mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. This inhibition depletes the supply of tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids and certain amino acids, ultimately leading to a bacteriostatic effect. This guide provides a comprehensive overview of the antibacterial spectrum of Sulfaethidole sodium, its mechanism of action, and standardized protocols for its evaluation. While extensive contemporary quantitative data for Sulfaethidole is limited due to its status as an older antibiotic, this guide compiles available information and presents standardized methodologies for its assessment.

Mechanism of Action: Inhibition of Folic Acid Synthesis

The antibacterial activity of Sulfaethidole sodium is a direct consequence of its interference with the de novo synthesis of folic acid in susceptible bacteria. Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize this essential vitamin. Sulfaethidole, being structurally similar to para-aminobenzoic acid (PABA), acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2]

The key steps in the mechanism are as follows:

-

Competitive Inhibition: Sulfaethidole competes with the natural substrate, PABA, for the active site of DHPS.[1][2]

-

Disruption of Dihydropteroate Synthesis: By binding to DHPS, Sulfaethidole prevents the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate.

-

Inhibition of Folic Acid Synthesis: The lack of dihydropteroate halts the synthesis of dihydrofolic acid and, subsequently, tetrahydrofolic acid.

-

Bacteriostasis: Tetrahydrofolic acid is a critical cofactor for the synthesis of purines, thymidine, and certain amino acids (e.g., methionine). Its depletion arrests bacterial growth and replication, resulting in a bacteriostatic effect.[1]

This selective toxicity is effective because mammalian cells do not possess DHPS and rely on dietary folic acid.[2]

Signaling Pathway Diagram

Caption: Mechanism of action of Sulfaethidole via competitive inhibition of dihydropteroate synthase.

Antibacterial Spectrum of Sulfaethidole Sodium

Sulfaethidole exhibits a broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria. Historically, it has been effective against organisms such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and various species of Klebsiella, Salmonella, and Enterobacter.[3] However, the emergence of widespread resistance has limited the clinical utility of many sulfonamides, including Sulfaethidole.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

| Bacterial Species | Sulfonamide Derivative(s) | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | Various derivatives | 32 - 512 | [4] |

| Escherichia coli | Sulfamethoxazole | 0.25/4.75 - 4/74 (with Trimethoprim) | |

| Stenotrophomonas maltophilia | Sulfamethoxazole | 0.25/4.75 - 4/76 (with Trimethoprim) |

Note: The provided MIC values for E. coli and S. maltophilia are for sulfamethoxazole in combination with trimethoprim. The activity of Sulfaethidole alone may differ.

Experimental Protocols for Determining Antibacterial Spectrum

The in vitro antibacterial activity of Sulfaethidole sodium is primarily determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The following are standardized methods for this purpose.

Broth Microdilution Method

This is a widely used quantitative method to determine the MIC of an antimicrobial agent.

Materials:

-

Sulfaethidole sodium powder

-

Appropriate solvent (e.g., sterile deionized water or dimethyl sulfoxide, depending on solubility)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Sulfaethidole Stock Solution: Prepare a concentrated stock solution of Sulfaethidole sodium in a suitable solvent.

-

Serial Dilutions: Perform a two-fold serial dilution of the Sulfaethidole stock solution in CAMHB directly in the 96-well microtiter plates to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted Sulfaethidole. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of Sulfaethidole that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution Method

This method is an alternative to broth microdilution and is particularly useful for testing a large number of isolates.

Materials:

-

Sulfaethidole sodium powder

-

Appropriate solvent

-

Mueller-Hinton Agar (MHA)

-

Petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculator (e.g., a multipoint replicator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Sulfaethidole-Agar Plates: Prepare a series of MHA plates each containing a specific concentration of Sulfaethidole. This is done by adding the appropriate volume of the Sulfaethidole stock solution to molten MHA before pouring the plates.

-

Inoculum Preparation: Prepare a bacterial suspension as described for the broth microdilution method.

-

Inoculation: Spot-inoculate the surface of each agar plate with the standardized bacterial suspension using a multipoint replicator. A growth control plate (MHA without Sulfaethidole) should also be inoculated.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of Sulfaethidole at which there is no visible growth, a faint haze, or a single colony.

Workflow for MIC Determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

Sulfaethidole sodium is a broad-spectrum bacteriostatic agent that functions by competitively inhibiting dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway. While its historical use indicates activity against a range of Gram-positive and Gram-negative bacteria, the prevalence of resistance has diminished its contemporary clinical relevance. For researchers and drug development professionals, understanding its mechanism of action and the standardized protocols for evaluating its antibacterial spectrum are essential for comparative studies and the development of new antimicrobial agents. The methodologies outlined in this guide provide a robust framework for the in vitro assessment of Sulfaethidole and other sulfonamide antibiotics. Further research into historical data may uncover more specific quantitative MIC values to provide a more complete picture of its antibacterial profile.

References

- 1. What is the mechanism of Sulfacetamide Sodium? [synapse.patsnap.com]

- 2. What is the mechanism of Sulfadiazine sodium? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Sulfaethidole Sodium: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for Sulfaethidole sodium. The information is intended to support research, development, and quality control activities involving this sulfonamide antibiotic.

Chemical Identity and Structure

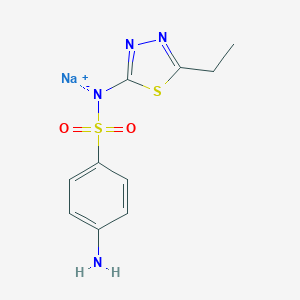

Sulfaethidole sodium is the sodium salt of Sulfaethidole, a sulfonamide antibiotic. Its chemical structure is characterized by a sulfanilamide core linked to a 5-ethyl-1,3,4-thiadiazole ring.

Chemical Structure Diagram:

Caption: Chemical structure of Sulfaethidole sodium.

The molecular formula for Sulfaethidole sodium is C₁₀H₁₁N₄NaO₂S₂.[1] The active moiety, Sulfaethidole, has the molecular formula C₁₀H₁₂N₄O₂S₂.[2]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₁N₄NaO₂S₂[1] |

| Molecular Weight | 306.34 g/mol [1] |

| Active Moiety | Sulfaethidole |

| Active Moiety Molecular Formula | C₁₀H₁₂N₄O₂S₂[2] |

| Active Moiety Molecular Weight | 284.36 g/mol [2] |

| Solubility (Sulfaethidole) | 25.6 µg/mL (at pH 7.4) |

Mechanism of Action

Sulfaethidole, the active component of Sulfaethidole sodium, is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the biosynthesis of nucleic acids and some amino acids in bacteria. By blocking this pathway, Sulfaethidole inhibits bacterial growth.

Folic Acid Synthesis Pathway Inhibition:

Caption: Inhibition of the bacterial folic acid synthesis pathway by Sulfaethidole.

Experimental Protocols

Detailed experimental protocols for the analysis of sulfonamides are crucial for quality control and research. Below are adaptable methodologies for UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC) based on established methods for related compounds.

UV-Visible Spectrophotometry (Adapted from Sulfacetamide Sodium Analysis)

This method can be adapted for the quantitative determination of Sulfaethidole sodium in bulk or simple formulations.

Instrumentation:

-

UV-Visible Spectrophotometer with 1 cm quartz cells.

Reagents and Solutions:

-

Solvent: Deionized water or a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Standard Stock Solution: Accurately weigh about 100 mg of Sulfaethidole sodium reference standard and dissolve it in 100 mL of the chosen solvent to get a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 5 to 25 µg/mL.

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) of Sulfaethidole sodium by scanning a working standard solution (e.g., 15 µg/mL) from 200 to 400 nm against a solvent blank.

-

Measure the absorbance of each working standard solution at the determined λmax.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Prepare the sample solution by dissolving a known amount of the Sulfaethidole sodium sample in the solvent to obtain a concentration within the calibration range.

-

Measure the absorbance of the sample solution at the λmax.

-

Determine the concentration of Sulfaethidole sodium in the sample from the calibration curve.

Experimental Workflow for UV-Vis Analysis:

Caption: Workflow for quantitative analysis of Sulfaethidole sodium by UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) (Adapted from Multi-Sulfa Drug Analysis)

This reversed-phase HPLC method can be adapted for the simultaneous determination and quantification of Sulfaethidole sodium.

Instrumentation:

-

HPLC system with a UV detector.

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Solutions:

-

Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.1% formic acid in water) in an appropriate ratio (e.g., 30:70 v/v). The exact ratio should be optimized for best separation.

-

Standard Stock Solution: Prepare a stock solution of Sulfaethidole sodium reference standard in the mobile phase (e.g., 100 µg/mL).

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-50 µg/mL).

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

-

Detection Wavelength: Determined by UV scan of Sulfaethidole sodium (likely around 260-280 nm).

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the working standard solutions to establish the calibration curve by plotting peak area versus concentration.

-

Prepare the sample solution by dissolving a known amount of the Sulfaethidole sodium sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm filter.

-

Inject the sample solution into the HPLC system.

-

Identify and quantify the Sulfaethidole sodium peak based on the retention time and the calibration curve.

Experimental Workflow for HPLC Analysis:

Caption: Workflow for quantitative analysis of Sulfaethidole sodium by HPLC.

This technical guide provides a foundational understanding of Sulfaethidole sodium for scientific and drug development professionals. For regulatory submissions, all analytical methods must be fully validated according to ICH guidelines.

References

A Technical Guide to the Synthesis and Characterization of Sulfaethidole Sodium

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Sulfaethidole sodium, a sulfonamide antibacterial agent. This document outlines a detailed, multi-step synthetic pathway starting from commercially available precursors. Furthermore, it details the analytical methodologies for the structural elucidation and purity assessment of the final compound. All quantitative data, including physical properties and spectral characteristics, are summarized in structured tables. Experimental workflows and the chemical synthesis route are visualized using diagrams to ensure clarity and reproducibility for researchers in the field of medicinal chemistry and drug development.

Introduction

Sulfaethidole, chemically known as 4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, is a member of the sulfonamide class of antibiotics.[1] Like other sulfa drugs, its mechanism of action involves the competitive inhibition of the dihydropteroate synthase (DHPS) enzyme, which is essential for folic acid synthesis in bacteria. This disruption of the folate pathway halts bacterial growth and replication.[2] The sodium salt of Sulfaethidole is often prepared to enhance its solubility and stability for pharmaceutical applications.[2]

This guide serves as a technical resource, providing detailed protocols for the laboratory-scale synthesis of Sulfaethidole sodium and the analytical procedures required for its comprehensive characterization.

Chemical and Physical Properties

The fundamental chemical and physical properties of Sulfaethidole and its sodium salt are crucial for its handling, formulation, and analysis. These properties are summarized in the table below.

| Property | Sulfaethidole | Sulfaethidole Sodium | Reference(s) |

| Systematic Name | 4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | Sodium (4-aminophenyl)sulfonyl(5-ethyl-1,3,4-thiadiazol-2-yl)azanide | [1][3] |

| Molecular Formula | C₁₀H₁₂N₄O₂S₂ | C₁₀H₁₁N₄NaO₂S₂ | [1][3] |

| Molecular Weight | 284.36 g/mol | 306.34 g/mol | [1][3] |

| CAS Number | 94-19-9 | 1904-95-6 | [1] |

| Appearance | Crystalline solid | Powder | [1] |

| Melting Point | 185.5-186.0 °C | Not applicable (decomposes) | [1] |

| pKa | 5.60 | Not applicable | [4] |

Synthesis of Sulfaethidole Sodium

The synthesis of Sulfaethidole sodium is a multi-step process that begins with the protection of the aniline group of a sulfonyl chloride, followed by condensation with a heterocyclic amine, deprotection, and finally, salt formation.

Synthesis Pathway

The overall synthetic route is depicted below. The process involves the reaction of p-acetylaminobenzenesulfonyl chloride with 2-amino-5-ethyl-1,3,4-thiadiazole, followed by alkaline hydrolysis of the acetyl protecting group and subsequent formation of the sodium salt.

Caption: Synthesis pathway of Sulfaethidole Sodium.

Detailed Experimental Protocol

Step 1: Synthesis of N-acetyl-Sulfaethidole

-

In a reaction vessel, suspend 0.163 mol of 2-amino-5-ethyl-1,3,4-thiadiazole in 43 parts of anhydrous pyridine.[5]

-

With vigorous stirring, add 0.214 mol of p-acetylaminobenzenesulfonyl chloride to the mixture, maintaining the temperature between 50°C and 60°C.[5]

-

After the addition is complete, heat the reaction mixture to 125°C and maintain for a duration sufficient to complete the reaction (monitoring by TLC is recommended).

Step 2: Hydrolysis to Sulfaethidole and Formation of the Sodium Salt

-

Allow the reaction mixture from Step 1 to cool slightly.

-

Transfer the mixture to a Claisen flask for distillation.

-

Prepare a solution of 0.69 mol of sodium hydroxide in 110 parts of water. Add this solution dropwise to the Claisen flask while distilling off the pyridine-water azeotrope.[5]

-

Once the distillation temperature reaches 100°C, cease distillation and heat the residual mixture at 95°C for 30 minutes to ensure complete hydrolysis of the acetyl group.[5]

-

Pour the hot reaction mixture into 1,650 parts of hot water. Adjust the pH to approximately 8-9.[5]

-

Add a small amount of decolorizing charcoal and heat the suspension on a steam bath for 15 minutes.

-

Filter the hot solution to remove the charcoal.

-

Neutralize the hot filtrate and allow it to cool slowly. The product, Sulfaethidole, will precipitate.

-

For conversion to the sodium salt, the isolated Sulfaethidole can be dissolved in a stoichiometric amount of aqueous or alcoholic sodium hydroxide, followed by evaporation of the solvent. Alternatively, the pH of the final aqueous solution after hydrolysis can be carefully adjusted to remain alkaline, from which the sodium salt can be isolated.

Step 3: Purification

-

The crude Sulfaethidole (from step 2.8) can be purified by recrystallization from boiling water to achieve high purity.[5]

-

The final Sulfaethidole sodium salt can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Characterization of Sulfaethidole Sodium

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous confirmation of the chemical structure and the assessment of the purity of the synthesized Sulfaethidole sodium.

Characterization Workflow

The general workflow for the analytical characterization of the final product is illustrated below.

Caption: Workflow for the characterization of Sulfaethidole Sodium.

Spectroscopic Characterization

Methodology:

-

Infrared (IR) Spectroscopy: A sample is analyzed using an FTIR spectrometer, typically as a KBr pellet or using an ATR accessory, to identify characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz) using a suitable deuterated solvent, such as DMSO-d₆.

-

Mass Spectrometry (MS): Mass spectra are obtained using an ESI-MS (Electrospray Ionization Mass Spectrometry) instrument to determine the molecular weight and fragmentation pattern.

Expected Spectroscopic Data:

| Technique | Expected Peaks / Chemical Shifts (δ) | Assignment |

| IR (cm⁻¹) | ~3450-3250 (two bands) ~1620 ~1595, ~1490 ~1320 (asymmetric) ~1150 (symmetric) ~900 | N-H stretching (primary amine) N-H scissoring (primary amine) C=C stretching (aromatic ring) S=O stretching (sulfonamide) S=O stretching (sulfonamide) S-N stretching (sulfonamide) |

| ¹H NMR (ppm) | ~7.5-7.7 (d, 2H) ~6.5-6.7 (d, 2H) ~5.9 (s, 2H, broad) ~2.8 (q, 2H) ~1.3 (t, 3H) | Aromatic protons ortho to SO₂ group Aromatic protons ortho to NH₂ group -NH₂ protons (primary amine) -CH₂- protons (ethyl group) -CH₃ protons (ethyl group) |

| ¹³C NMR (ppm) | ~165-175 (2 signals) ~152 ~128 ~125 ~113 ~22 ~12 | C2 and C5 of thiadiazole ring Aromatic C-NH₂ Aromatic C-H (ortho to SO₂) Aromatic C-SO₂ Aromatic C-H (ortho to NH₂) -CH₂- carbon (ethyl group) -CH₃ carbon (ethyl group) |

| MS (m/z) | For Sulfaethidole (free acid): 285 [M+H]⁺ For Sulfaethidole Sodium (ESI-): 283 [M-H]⁻ | Protonated molecular ion Deprotonated molecular ion (anion) |

Note: The sulfonamide proton (-SO₂NH-) signal is absent in the ¹H NMR spectrum of the sodium salt. The chemical shifts are typical and may vary slightly based on solvent and concentration.[6]

Chromatographic Characterization

Methodology: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of Sulfaethidole sodium and for quantifying it in formulations. A reversed-phase method with UV detection is typically employed.[7][8]

Typical HPLC Parameters:

| Parameter | Condition | Reference(s) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | [8][9] |

| Mobile Phase | Isocratic mixture of an aqueous buffer (e.g., acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol). A common starting point is a water:methanol:acetic acid (750:249:1 v/v/v) mixture. | [7][9] |

| Flow Rate | 1.0 mL/min | [7] |

| Detection | UV spectrophotometer at 270 nm | [7][9] |

| Injection Volume | 20 µL | [7] |

| Temperature | Ambient | [8] |

This method should effectively separate Sulfaethidole from potential starting materials, intermediates, and degradation products, allowing for accurate purity assessment. The method must be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity.[8]

References

- 1. Sulfaethidole [drugfuture.com]

- 2. Buy Sulfaethidole | 94-19-9 [smolecule.com]

- 3. GSRS [precision.fda.gov]

- 4. karger.com [karger.com]

- 5. Page loading... [guidechem.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Sulfaethidole

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding Sulfaethidole is limited due to its status as an older antimicrobial agent. The following guide is compiled from available historical data and general knowledge of the sulfonamide class of drugs.

Introduction

Sulfaethidole is a short-acting sulfonamide antibiotic. Like other sulfonamides, it is a synthetic bacteriostatic agent that inhibits the synthesis of dihydrofolic acid in susceptible bacteria. This guide provides a technical overview of its pharmacokinetic and pharmacodynamic properties.

Pharmacokinetics

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME).

Absorption

Sulfaethidole is readily absorbed from the gastrointestinal tract following oral administration.

Distribution

Once absorbed, sulfaethidole is distributed throughout the body tissues. A significant portion of the drug binds to plasma proteins, primarily albumin.

Metabolism

Sulfaethidole is metabolized in the liver, primarily through acetylation. The degree of acetylation can vary among individuals, which may influence the drug's efficacy and potential for toxicity.

Excretion

The primary route of excretion for sulfaethidole and its metabolites is through the kidneys via glomerular filtration. A smaller portion may be excreted in the feces.

Table 1: Summary of Pharmacokinetic Parameters for Sulfaethidole

| Parameter | Value | Reference |

| Absorption | Readily absorbed from the GI tract | General knowledge of sulfonamides |

| Protein Binding | Binds to plasma albumin | General knowledge of sulfonamides |

| Metabolism | Hepatic (primarily acetylation) | General knowledge of sulfonamides |

| Excretion | Primarily renal | General knowledge of sulfonamides |

Pharmacodynamics

Pharmacodynamics describes the biochemical and physiological effects of a drug on the body.

Mechanism of Action

Sulfaethidole exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthetase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and amino acids in bacteria. By blocking this pathway, sulfaethidole prevents bacterial growth and replication.

Caption: Mechanism of action of Sulfaethidole via competitive inhibition of DHPS.

Experimental Protocols

Pharmacokinetic Studies

A typical pharmacokinetic study for a sulfonamide like sulfaethidole would involve the following workflow:

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Methodology:

-

Animal Model: A suitable animal model, such as rats or mice, would be selected.

-

Drug Administration: A defined dose of sulfaethidole sodium would be administered, typically orally.

-

Sample Collection: Blood samples would be collected at predetermined time points post-administration.

-

Sample Processing: Plasma would be separated from the blood samples.

-

Bioanalysis: The concentration of sulfaethidole and its major metabolites in the plasma samples would be quantified using a validated analytical method, such as High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).

-

Data Analysis: The resulting concentration-time data would be analyzed using pharmacokinetic software to determine key parameters like half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Pharmacodynamic Studies

Pharmacodynamic evaluation would typically involve determining the minimum inhibitory concentration (MIC) against a panel of susceptible bacteria.

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Bacterial Strains: A selection of relevant bacterial strains would be used.

-

Broth or Agar Dilution: A series of twofold dilutions of sulfaethidole would be prepared in a suitable growth medium (broth or agar).

-

Inoculation: Each dilution would be inoculated with a standardized suspension of the test bacteria.

-

Incubation: The inoculated media would be incubated under optimal conditions for bacterial growth.

-

MIC Determination: The MIC would be recorded as the lowest concentration of sulfaethidole that completely inhibits visible bacterial growth.

Conclusion

Sulfaethidole, a representative of the short-acting sulfonamides, exhibits a pharmacokinetic and pharmacodynamic profile characteristic of its class. Its clinical utility is derived from its ability to inhibit bacterial folic acid synthesis. The methodologies for its study are well-established and provide a framework for the evaluation of similar antimicrobial agents. Due to the age of the compound, detailed contemporary data is scarce, and further investigation would be required for a comprehensive modern assessment.

Sulfaethidole sodium CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfaethidole sodium, a sulfonamide antibacterial agent. It details its chemical properties, mechanism of action, synthesis, and key experimental protocols relevant to its characterization and evaluation.

Core Compound Information

Sulfaethidole sodium is the sodium salt of Sulfaethidole. Key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | Not explicitly found for sodium salt; 94-19-9 for Sulfaethidole | [1][2] |

| Molecular Formula | C₁₀H₁₁N₄NaO₂S₂ | |

| Molecular Weight | 306.34 g/mol | |

| IUPAC Name | Sodium;4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | |

| pKa | 5.36 (at 37°C in H₂O, uncertain) | [1] |

| Water Solubility | 215 mg/L (at 20°C for Sulfaethidole) | [1] |

Mechanism of Action

Sulfaethidole, like other sulfonamides, exerts its bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is an essential cofactor in the biosynthesis of purines, thymidine, and certain amino acids. By blocking the synthesis of folic acid, Sulfaethidole halts bacterial growth and replication. Mammalian cells are not affected as they obtain folic acid from their diet.

Folic Acid Synthesis Inhibition Pathway

The following diagram illustrates the point of inhibition of Sulfaethidole in the bacterial folic acid synthesis pathway.

Caption: Inhibition of Dihydropteroate Synthase by Sulfaethidole.

Experimental Protocols

Synthesis of Sulfaethidole

This protocol describes the synthesis of the parent compound, Sulfaethidole, which can then be converted to its sodium salt.

Materials:

-

2-amino-5-ethyl-1,3,4-thiadiazole

-

p-acetylaminobenzenesulfonyl chloride

-

Anhydrous pyridine

-

Sodium hydroxide (NaOH)

-

Decolorizing charcoal

-

Water

-

Claisen flask, dropping funnel, heating apparatus, filtration apparatus

Procedure:

-

Combine 0.163 mol of 2-amino-5-ethyl-1,3,4-thiadiazole with 43 parts of anhydrous pyridine.

-

With vigorous shaking at 50-60°C, add 50 parts (0.214 mol) of p-acetylaminobenzenesulfonyl chloride to the mixture.[2]

-

Heat the reaction mixture to 125°C.[2]

-

After cooling slightly, transfer the mixture to a Claisen flask.

-

Prepare a solution of 27.6 parts (0.69 mol) of sodium hydroxide in 110 parts of water.

-

Add the sodium hydroxide solution to the Claisen flask through a dropping funnel while simultaneously distilling off a mixture of pyridine and water.[2]

-

Cease distillation when the temperature of the distillate reaches 100°C.

-

Heat the residual liquid in the flask at 95°C for 30 minutes.[2]

-

Pour the reaction mixture into 1,650 parts of hot water.

-

Adjust the pH of the solution to 8-9.

-

Add decolorizing charcoal and heat the mixture on a steam bath for 15 minutes.[2]

-

Filter the hot solution to remove the charcoal.

-

Neutralize the hot filtrate and allow it to cool to precipitate the product.

-

The resulting 2-(sulfanilamido)-5-ethyl-1,3,4-thiadiazole (Sulfaethidole) can be purified by repeated crystallization from boiling water.[2]

Determination of Minimum Inhibitory Concentration (MIC)

The following is a general protocol for determining the MIC of Sulfaethidole against a bacterial strain using the broth microdilution method.

Materials:

-

Sulfaethidole sodium stock solution of known concentration

-

Sterile Mueller-Hinton Broth (MHB)

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Perform serial two-fold dilutions of the Sulfaethidole sodium stock solution in MHB across the wells of a 96-well plate to achieve a range of desired concentrations.

-

Prepare a bacterial inoculum suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculate each well of the microtiter plate containing the serially diluted Sulfaethidole sodium with the prepared bacterial suspension. Include a positive control well (bacteria and MHB, no drug) and a negative control well (MHB only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of Sulfaethidole sodium that completely inhibits visible growth of the bacteria.

Determination of pKa by UV-Metric Method

This protocol outlines a general procedure for determining the pKa of a compound like Sulfaethidole using UV-spectrophotometry, which is particularly useful for compounds that are poorly soluble in water.

Materials:

-

Sulfaethidole

-

Methanol

-

Aqueous buffers of varying known pH values

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of Sulfaethidole in methanol.

-

Create a series of solutions with a constant concentration of Sulfaethidole but varying ratios of methanol to aqueous buffer, and with each aqueous buffer having a different, precisely known pH.

-

Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.

-

Identify the wavelength(s) of maximum absorbance and note the absorbance values at these wavelengths for each pH.

-

Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the apparent pKa in that specific methanol-water mixture.

-

Repeat this process for several different methanol-water compositions.

-

Perform a Yasuda-Shedlovsky extrapolation by plotting the apparent pKa values against the percentage of methanol. Extrapolating the resulting line to 0% methanol will give the aqueous pKa value.[3][4]

Plasma Protein Binding Assay by Ultrafiltration

This protocol describes a general method to determine the extent of plasma protein binding of Sulfaethidole.

Materials:

-

Sulfaethidole

-

Human plasma

-

Phosphate buffer (pH 7.4)

-

Ultrafiltration devices (e.g., with a molecular weight cutoff of 10-30 kDa)

-

Centrifuge

-

Analytical method for quantifying Sulfaethidole (e.g., HPLC)

Procedure:

-

Spike human plasma with a known concentration of Sulfaethidole.

-

Incubate the mixture at 37°C for a sufficient time to allow for binding equilibrium to be reached.

-

Transfer an aliquot of the incubated plasma to an ultrafiltration device.

-

Centrifuge the device according to the manufacturer's instructions to separate the protein-free ultrafiltrate from the protein-bound drug.

-

Accurately measure the concentration of Sulfaethidole in the initial plasma sample (total concentration) and in the ultrafiltrate (unbound concentration) using a validated analytical method.

-

The percentage of protein binding is calculated as: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100

Logical Workflow for Sulfaethidole Characterization

The following diagram outlines the logical workflow for the synthesis and characterization of Sulfaethidole.

Caption: Workflow for Synthesis and Characterization of Sulfaethidole.

References

- 1. Page loading... [guidechem.com]

- 2. 4-AMINO-N-(5-ETHYL-[1,3,4]THIADIAZOL-2-YL)-BENZENESULFONAMIDE | 94-19-9 [chemicalbook.com]

- 3. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

Historical development of Sulfaethidole as a sulfa drug

An In-depth Technical Guide on the Historical Development of Sulfaethidole

Introduction

Sulfaethidole, with the chemical structure 2-sulfanilamido-5-ethyl-thiadiazole, is a sulfonamide antibacterial agent that was first introduced in 1940.[1] As part of the broader class of sulfa drugs, it emerged during a pivotal era in medicine that predated the widespread availability of penicillin, offering the first effective systemic treatments for bacterial infections.[2] The development and clinical application of sulfonamides, including Sulfaethidole, marked a significant milestone in the history of antimicrobial chemotherapy.[2] This technical guide provides a comprehensive overview of the historical development of Sulfaethidole, detailing its synthesis, mechanism of action, pharmacokinetic properties, and early clinical use for an audience of researchers, scientists, and drug development professionals.

Synthesis of Sulfaethidole

The synthesis of Sulfaethidole follows the general principles of sulfonamide synthesis, often starting from basic aromatic compounds. A common pathway begins with benzene and proceeds through several key chemical transformations to yield the final active pharmaceutical ingredient.[3][4]

The primary synthetic route involves the following key stages:

-

Nitration of Benzene: Benzene is first nitrated to form nitrobenzene.[3]

-

Reduction to Aniline: The nitro group of nitrobenzene is then reduced to an amino group to produce aniline.[3]

-

Acetylation: The amino group of aniline is protected by acetylation to form acetanilide. This step is crucial to prevent side reactions in the subsequent chlorosulfonation step.[3][4]

-

Chlorosulfonation: The acetanilide undergoes chlorosulfonation using chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride.[4]

-

Condensation: The 4-acetamidobenzenesulfonyl chloride is then reacted with 2-amino-5-ethyl-1,3,4-thiadiazole. This condensation reaction forms the sulfonamide linkage.

-

Hydrolysis: The final step involves the hydrolysis of the acetyl group to deprotect the amino group, yielding Sulfaethidole.[4]

An alternative and more direct synthetic approach involves the nucleophilic substitution reaction between sulfanilamide and ethyl iodide in the presence of a base.[3]

References

Sulfaethidole Sodium: A Competitive Inhibitor of Dihydropteroate Synthetase - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of sulfaethidole sodium as a competitive inhibitor of dihydropteroate synthetase (DHPS), a key enzyme in the folate biosynthesis pathway of many microorganisms. As a member of the sulfonamide class of antibiotics, sulfaethidole sodium exerts its bacteriostatic effect by mimicking the natural substrate of DHPS, para-aminobenzoic acid (pABA), thereby halting the production of dihydrofolate, a crucial precursor for nucleotide and amino acid synthesis. This guide details the mechanism of action, presents comparative quantitative data on the inhibitory potency of various sulfonamides, provides detailed experimental protocols for assessing DHPS inhibition, and visualizes the relevant biological and experimental workflows.

Introduction: The Folate Biosynthesis Pathway and the Role of Dihydropteroate Synthetase

The de novo synthesis of folate is an essential metabolic pathway for many bacteria, protozoa, and fungi, as they cannot uptake folate from their environment.[1] This pathway is responsible for the production of tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidine, and certain amino acids. A critical enzyme in this pathway is dihydropteroate synthetase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[2][3]

The absence of this pathway in mammals makes DHPS an attractive target for antimicrobial drug development, as its inhibition can selectively disrupt microbial growth without affecting the host.[4][5]

Mechanism of Action: Competitive Inhibition by Sulfaethidole Sodium

Sulfaethidole sodium, a synthetic antimicrobial agent belonging to the sulfonamide family, functions as a competitive inhibitor of DHPS.[1] Its chemical structure closely resembles that of pABA, the natural substrate of the enzyme. This structural similarity allows sulfaethidole to bind to the pABA-binding site of DHPS, effectively blocking the entry of the authentic substrate.[6] This competitive binding prevents the formation of 7,8-dihydropteroate, thereby arresting the folate synthesis pathway and leading to a bacteriostatic effect where bacterial cell division is halted.[1]

Quantitative Analysis of Sulfonamide Inhibition

| Sulfonamide | Organism | Inhibition Constant (Ki) | IC50 | Reference |

| Sulfadiazine | Escherichia coli | 2.5 µM | - | [7] |

| Sulfamethoxazole | Toxoplasma gondii | - | 1938 µM | [8] |

| Sulfathiazole | Plasmodium falciparum | Varies by strain | - | [2] |

| Dapsone | Escherichia coli | 5.9 µM | 20 µM | [7] |

| Sulfadoxine | Plasmodium falciparum | 0.14 µM (sensitive) - 112 µM (resistant) | - | [2] |

Note: The inhibitory potency of sulfonamides can vary significantly depending on the specific drug, the microbial species, and the presence of resistance-conferring mutations in the DHPS enzyme.[2]

Experimental Protocols for DHPS Inhibition Assays

The determination of the inhibitory activity of compounds like sulfaethidole sodium against DHPS can be performed using several established assays. Below are two common methods:

Spectrophotometric Assay

This continuous assay measures the activity of DHPS by coupling the reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR). The product of the DHPS reaction, dihydropteroate, is reduced by DHFR, and the concomitant decrease in NADPH concentration is monitored by the change in absorbance at 340 nm.[4][9]

Materials:

-

Purified DHPS enzyme

-

Purified DHFR enzyme

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

para-Aminobenzoic acid (pABA)

-

NADPH

-

Sulfaethidole sodium (or other inhibitor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2, 10 mM DTT)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, DHPPP, pABA, NADPH, and a saturating concentration of DHFR.

-

Add varying concentrations of sulfaethidole sodium to the wells of the microplate.

-

Initiate the reaction by adding a known amount of DHPS enzyme to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be determined by performing the assay at different substrate concentrations and analyzing the data using Michaelis-Menten kinetics.

Radiometric Assay

This endpoint assay directly measures the incorporation of radiolabeled pABA into the dihydropteroate product.

Materials:

-

Purified DHPS enzyme

-

DHPPP

-

[14C]-pABA (radiolabeled para-aminobenzoic acid)

-

Sulfaethidole sodium (or other inhibitor)

-

Assay buffer

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Set up reaction mixtures containing assay buffer, DHPPP, [14C]-pABA, and varying concentrations of the inhibitor.

-

Start the reaction by adding DHPS enzyme and incubate at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by adding an acid (e.g., formic acid).

-

Spot an aliquot of each reaction mixture onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate the radiolabeled product (dihydropteroate) from the unreacted [14C]-pABA.

-

Quantify the amount of radioactivity in the product spots using a scintillation counter or phosphorimager.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Visualizations

Folate Biosynthesis Pathway

Caption: The microbial folate biosynthesis pathway.

Competitive Inhibition of DHPS by Sulfaethidole

Caption: Competitive inhibition of DHPS by sulfaethidole.

Experimental Workflow for DHPS Inhibition Assay (Spectrophotometric)

Caption: Workflow for the spectrophotometric DHPS inhibition assay.

Conclusion

Sulfaethidole sodium, as a competitive inhibitor of dihydropteroate synthetase, represents a classic example of targeted antimicrobial therapy. By understanding its mechanism of action and employing robust experimental methodologies, researchers can continue to evaluate its efficacy and explore the development of novel antifolate agents to combat microbial resistance. The information and protocols provided in this guide serve as a comprehensive resource for professionals in the fields of microbiology, pharmacology, and drug discovery.

References

- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

Understanding the Bacteriostatic Action of Sulfaethidole Sodium: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the bacteriostatic mechanism of Sulfaethidole sodium, tailored for researchers, scientists, and drug development professionals. The document details the molecular basis of its action, presents available quantitative data for related compounds, outlines key experimental protocols for its evaluation, and includes visualizations of the core concepts.

Core Mechanism of Bacteriostatic Action

Sulfaethidole sodium, a member of the sulfonamide class of antibiotics, exerts its antimicrobial effect by acting as a competitive antagonist in the bacterial folic acid synthesis pathway. Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize it de novo. This metabolic pathway is therefore an attractive target for selective toxicity.

The bacteriostatic action of Sulfaethidole sodium is primarily achieved through the inhibition of the enzyme dihydropteroate synthase (DHPS). Sulfaethidole sodium is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for DHPS. Due to this structural similarity, Sulfaethidole sodium competes with PABA for the active site of the enzyme. When Sulfaethidole sodium binds to DHPS, it prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, a crucial step in the synthesis of dihydrofolic acid.

The inhibition of dihydrofolic acid production leads to a depletion of tetrahydrofolate, the biologically active form of folic acid. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By disrupting the supply of these essential precursors, Sulfaethidole sodium halts bacterial growth and replication, resulting in a bacteriostatic effect.[1][2][3]

Quantitative Data on Bacteriostatic Activity

| Sulfonamide Agent | Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Sulfamethizole | Escherichia coli | 8 - 512 | 128 | - | [4] |

| Sulfamethoxazole (in combination with Trimethoprim) | Staphylococcus aureus | - | - | - | [5] |

| Sulfamethoxazole (in combination with Trimethoprim) | Streptococcus pneumoniae | - | - | - | [3] |

| Sulfamethoxazole (in combination with Trimethoprim) | Klebsiella pneumoniae | >64 | >64 | >64 | [6] |

Note: The data presented are for illustrative purposes and represent other sulfonamide compounds. MIC values can vary significantly based on the specific strain, testing methodology, and local resistance patterns.

Experimental Protocols

The bacteriostatic activity of Sulfaethidole sodium is typically quantified using standardized antimicrobial susceptibility testing methods. The following are detailed protocols for two common assays.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the MIC of Sulfaethidole sodium by exposing a standardized bacterial suspension to serial dilutions of the compound in a liquid growth medium.

Materials:

-

Sulfaethidole sodium stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Incubator (35 ± 2°C)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: a. Select 3-5 isolated colonies of the test bacterium from a fresh agar plate. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). d. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

-

Serial Dilution of Sulfaethidole Sodium: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the Sulfaethidole sodium stock solution to the first well of each row to be tested, resulting in a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.

-

Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted Sulfaethidole sodium. b. Include a positive control well (CAMHB with inoculum, no drug) and a negative control well (CAMHB only).

-

Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Sulfaethidole sodium at which there is no visible growth. b. Alternatively, use a microplate reader to measure the optical density (OD) at 600 nm. The MIC is the concentration at which a significant inhibition of growth is observed compared to the positive control.

Kirby-Bauer Disk Diffusion Susceptibility Testing

This method assesses the susceptibility of bacteria to Sulfaethidole sodium by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk on an agar plate.

Materials:

-

Filter paper disks impregnated with a standard concentration of Sulfaethidole sodium

-

Mueller-Hinton agar (MHA) plates (4 mm depth)

-

Bacterial culture in logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Forceps

-

Incubator (35 ± 2°C)

-

Ruler or caliper

Procedure:

-

Inoculum Preparation: a. Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.

-

Plate Inoculation: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. b. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth. c. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

Disk Application: a. Using sterile forceps, place the Sulfaethidole sodium-impregnated disk onto the surface of the inoculated MHA plate. b. Gently press the disk to ensure complete contact with the agar.

-

Incubation: a. Invert the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around the disk using a ruler or caliper. b. Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameter to standardized interpretive charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

References

- 1. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Susceptibility/Resistance of Streptococcus Pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Sulfamethizole and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Susceptibility Profiles of Klebsiella pneumoniae Strains Collected from Clinical Samples in a Hospital in Southern Italy - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Sulfaethidole Sodium Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Sulfaethidole sodium, a sulfonamide antibiotic, against gram-positive bacteria. While specific quantitative data for Sulfaethidole sodium is limited in publicly available literature, this document synthesizes the known antibacterial spectrum, mechanism of action, and relevant experimental protocols for assessing the in vitro efficacy of sulfonamides.

Introduction to Sulfaethidole and the Sulfonamides

Sulfaethidole is a member of the sulfonamide class of synthetic bacteriostatic antibiotics.[1] These drugs have a broad spectrum of activity against various bacterial strains, including many gram-positive and gram-negative organisms.[2] The core mechanism of action for sulfonamides involves the competitive inhibition of a key enzyme in the bacterial folic acid synthesis pathway, which is essential for bacterial growth and replication.[2][3] While once widely used, the clinical application of many sulfonamides has been limited by the emergence of bacterial resistance.[2] Nevertheless, they remain important tools in research and certain therapeutic contexts.

Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria to Sulfonamides

| Sulfonamide Derivative | Bacterial Strain | MIC Range (µg/mL) | Reference |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | S. aureus (50 clinical isolates) | 32 - 512 | [4] |

| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid | S. aureus (50 clinical isolates) | 64 - 512 | [4] |

| Novel Sulfonamide Derivative 1a | S. aureus ATCC 25923 | 256 | [5] |

| Novel Sulfonamide Derivative 1b | S. aureus ATCC 25923 | 128 | [5] |

| Novel Sulfonamide Derivative 1c | S. aureus ATCC 25923 | 64 | [5] |

| Novel Sulfonamide Derivative 1d | S. aureus ATCC 25923 | 128 | [5] |

Experimental Protocols

The following are detailed, generalized methodologies for key experiments used to determine the in vitro activity of sulfonamides like Sulfaethidole sodium.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Sulfaethidole sodium (or other sulfonamide) stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Bacterial inoculum suspension (e.g., Staphylococcus aureus, Streptococcus pneumoniae) standardized to 0.5 McFarland turbidity

-

Sterile multichannel pipettes and reservoirs

-

Incubator (35-37°C)

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of Drug Dilutions: A serial two-fold dilution of the Sulfaethidole sodium stock solution is prepared in MHB directly in the 96-well microtiter plate. This typically results in a range of concentrations to be tested.

-

Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Each well containing the drug dilution is inoculated with the standardized bacterial suspension.

-

Controls:

-

Growth Control: Wells containing only the bacterial suspension in MHB without any antibiotic are included to ensure the viability and growth of the bacteria.

-

Sterility Control: Wells containing only MHB are included to check for contamination.

-

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density.

Mandatory Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent using the broth microdilution method.

Caption: Workflow for MIC determination via broth microdilution.

Mechanism of Action of Sulfonamides

The diagram below illustrates the mechanism of action of sulfonamides, including Sulfaethidole, in the bacterial folic acid synthesis pathway.

Caption: Competitive inhibition of DHPS by Sulfaethidole.

References

In Vitro Activity of Sulfaethidole Sodium Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaethidole sodium is a member of the sulfonamide class of antibiotics, which were among the first synthetic antimicrobial agents to be used clinically. While newer classes of antibiotics have largely superseded them for many indications, the study of older compounds like sulfaethidole remains relevant for understanding antimicrobial resistance mechanisms and for potential applications in specific contexts. This technical guide provides an in-depth overview of the known in vitro activity of sulfaethidole sodium against gram-negative bacteria, its mechanism of action, and standardized protocols for its evaluation.

Mechanism of Action

The antibacterial effect of sulfaethidole, like other sulfonamides, is primarily bacteriostatic. It functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS)[1]. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfaethidole blocks the folic acid synthesis pathway in susceptible bacteria, thereby inhibiting their growth and replication[1].

Spectrum of In Vitro Activity

Historically, sulfaethidole has demonstrated activity against a range of bacteria, including some gram-negative species. Notably, susceptible organisms have included certain strains of Escherichia coli and Klebsiella pneumoniae. However, the prevalence of acquired resistance to sulfonamides is now widespread, significantly limiting their clinical utility against many gram-negative pathogens. It is important to note that sulfonamides generally do not exhibit inhibitory activity against Pseudomonas aeruginosa and Serratia species[1].

Data Presentation

Comprehensive, comparative quantitative data on the in vitro activity of sulfaethidole sodium against a wide panel of gram-negative bacteria is scarce in recent scientific literature. The tables below are provided as a template for organizing such data, populated with general information based on historical context. Researchers are encouraged to determine specific Minimum Inhibitory Concentration (MIC) values and zone of inhibition diameters for their strains of interest using the standardized protocols outlined in the following section.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfaethidole Sodium against Gram-Negative Bacteria

| Gram-Negative Bacteria | ATCC Strain (Example) | MIC Range (µg/mL) | Interpretation (S/I/R) |

| Escherichia coli | ATCC 25922 | Data not readily available | Requires determination |

| Klebsiella pneumoniae | ATCC 13883 | Data not readily available | Requires determination |

| Pseudomonas aeruginosa | ATCC 27853 | Generally considered resistant | Requires determination |

| Enterobacter species | ATCC 13048 | Data not readily available | Requires determination |

| Salmonella species | ATCC 14028 | Data not readily available | Requires determination |

S = Susceptible, I = Intermediate, R = Resistant. Interpretive criteria for sulfaethidole are not currently defined by major standards organizations like CLSI or EUCAST. Historical breakpoints may exist but should be used with caution.

Table 2: Zone of Inhibition Diameters for Sulfaethidole Sodium against Gram-Negative Bacteria

| Gram-Negative Bacteria | ATCC Strain (Example) | Disk Potency (µg) | Zone Diameter Range (mm) | Interpretation (S/I/R) |

| Escherichia coli | ATCC 25922 | e.g., 300 µg | Data not readily available | Requires determination |

| Klebsiella pneumoniae | ATCC 13883 | e.g., 300 µg | Data not readily available | Requires determination |

| Pseudomonas aeruginosa | ATCC 27853 | e.g., 300 µg | Generally no zone of inhibition | Requires determination |

Interpretive criteria for zone diameters for sulfaethidole are not currently defined by major standards organizations.

Experimental Protocols

Standardized methods for antimicrobial susceptibility testing are essential for reproducible results. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and are adapted for the evaluation of a sulfonamide like sulfaethidole sodium.

Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

Methodology:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of sulfaethidole sodium in a suitable solvent (e.g., sterile deionized water). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

-

Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies and suspend them in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate containing the serially diluted sulfaethidole sodium with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of sulfaethidole sodium that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution for MIC Determination

Agar dilution is a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.

Methodology:

-

Preparation of Agar Plates: Prepare a series of Mueller-Hinton Agar (MHA) plates, each containing a specific concentration of sulfaethidole sodium. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before pouring the plates.

-

Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard. A final inoculum of approximately 10⁴ CFU per spot is desired.

-

Inoculation and Incubation: Using a multipoint inoculator, spot the prepared bacterial suspensions onto the surface of the agar plates, from the lowest to the highest antibiotic concentration. Include a growth control plate without any antibiotic. Incubate the plates at 35 ± 2°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of sulfaethidole sodium at which there is no visible growth, a faint haze, or a single colony.

Disk Diffusion Susceptibility Testing

The disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method to assess the susceptibility of a bacterial isolate to an antimicrobial agent.

Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as previously described.

-

Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even, confluent growth.

-

Disk Application: Aseptically apply a paper disk containing a standardized amount of sulfaethidole (e.g., 300 µg) to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

-

Interpretation: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. The interpretation of the zone size as susceptible, intermediate, or resistant requires established and validated breakpoints, which are not currently available for sulfaethidole from CLSI or EUCAST.

Conclusion

Sulfaethidole sodium, a historical sulfonamide antibiotic, exhibits a mechanism of action centered on the inhibition of bacterial folic acid synthesis. While it has shown activity against some gram-negative bacteria, the lack of recent, comprehensive quantitative data necessitates that researchers perform in vitro susceptibility testing on their specific isolates of interest. By adhering to standardized protocols such as those outlined by CLSI and EUCAST, reliable and reproducible data can be generated to accurately assess the in vitro efficacy of sulfaethidole sodium against contemporary gram-negative bacterial strains. The provided methodologies and templates serve as a guide for such investigations in the fields of microbiology and drug development.

References

The Role of Sulfaethidole Sodium in the Inhibition of Folic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Folic Acid Synthesis Pathway as an Antimicrobial Target

Folic acid, a B-vitamin, is an essential precursor for the synthesis of nucleotides (purines and thymidines) and several amino acids.[1] Consequently, it is vital for DNA replication, repair, and overall cell growth. While humans obtain folic acid through their diet, many microorganisms, including a wide range of pathogenic bacteria, must synthesize it de novo.[2] This metabolic difference provides a selective target for antimicrobial agents.

The bacterial folic acid synthesis pathway involves a series of enzymatic steps. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[3][4] This step is essential for the formation of dihydrofolic acid, a direct precursor to tetrahydrofolic acid, the active form of folate.